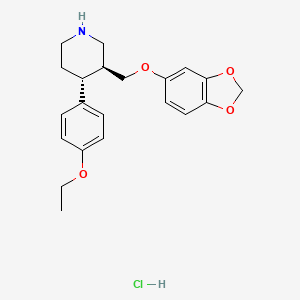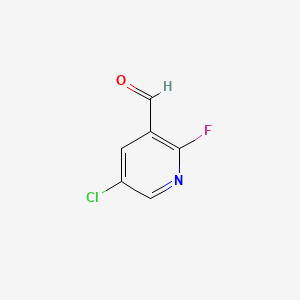
Dimethyl dihydroxyfumarate
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Dimethyl dihydroxyfumarate (DMF) primarily targets the transcription factor Nrf2 . Nrf2 plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element genes . DMF also influences the NF-κB pathway , which is involved in the transcriptional control of inflammatory factors . Furthermore, DMF has been found to affect the energetic metabolism of endothelial cells .
Mode of Action
The mode of action of DMF involves both Nrf2-dependent and independent pathways . DMF is thought to degrade into its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . This pathway is activated in response to oxidative stress . DMF also inhibits NF-κB and its downstream targets, thereby influencing autophagy .
Biochemical Pathways
DMF affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . DMF also alters the energetic metabolism of endothelial cells in vitro and in vivo . Moreover, DMF disrupts the TLR signaling pathways induced by CpG .
Pharmacokinetics
After oral intake, DMF is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both DMF and its primary metabolite MMF are believed to be responsible for its therapeutic effect .
Result of Action
DMF has been shown to have anti-inflammatory, immunomodulatory, neuroprotective, and anti-proliferative effects . It reduces the microglial activation in the short term, as detected by PET imaging . Additionally, DMF affects the infiltration of CD4+ and CD8+ T-lymphocytes at the lesion .
Action Environment
The action of DMF can be influenced by environmental factors such as pH and the presence of other substances . For instance, the chemodivergent reactions between dihydroxyfumarate and aromatic and heteroaromatic aldehydes can be controlled by the choice of base, solvent, and substituents .
Analyse Biochimique
Biochemical Properties
Dimethyl dihydroxyfumarate plays a role in several biochemical reactions. It has been found to affect metabolic pathways involved in mitochondrial activity, such as the citric acid cycle . It also influences the synthesis of catecholamines and serotonin by altering the levels of their respective precursors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been shown to covalently modify the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in a reaction termed succination . This modification leads to the irreversible inactivation of GAPDH’s enzymatic activity , thereby affecting the glycolytic pathway.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, a study found that exposure to this compound for 24 hours mainly affected metabolic pathways involved in mitochondrial activity, while exposure for 96 hours seemed to trigger pathways associated with glucose production .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. For instance, a study found that oral dosing of this compound in the range of 0-160 mg/kg in mice identified a maximum increase in aconitase activity and mitochondrial gene expression in brain and quadriceps at 110 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to affect the citric acid cycle, an important metabolic pathway involved in cellular respiration . It also influences the synthesis of catecholamines and serotonin .
Transport and Distribution
It is known that this compound is a cell-permeable compound that can be converted into fumarate inside the cell, thus feeding the tricarboxylic acid (TCA) cycle .
Subcellular Localization
Given its involvement in the citric acid cycle, it is likely that it is localized to the mitochondria, where this cycle takes place
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl dihydroxyfumarate can be synthesized through the esterification of dihydroxyfumaric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing dihydroxyfumaric acid with methanol and a strong acid such as sulfuric acid to yield the dimethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where dihydroxyfumaric acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl dihydroxyfumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dioxosuccinic acid.
Reduction: It can be reduced to form tartaric acid.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products:
Oxidation: Dioxosuccinic acid.
Reduction: Tartaric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl dihydroxyfumarate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and coordination polymers.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in metabolic pathways.
Industry: It is used in the production of fine chemicals and as an additive in food and wine preparations due to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Dihydroxyfumaric acid: The parent compound, which lacks the ester groups.
Dimethyl fumarate: A related compound with similar ester groups but without the hydroxyl groups.
Uniqueness: Dimethyl dihydroxyfumarate is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity. Unlike dimethyl fumarate, it can participate in redox reactions due to the hydroxyl groups, making it a versatile compound in both synthetic and biological contexts.
Propriétés
IUPAC Name |
dimethyl (E)-2,3-dihydroxybut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c1-11-5(9)3(7)4(8)6(10)12-2/h7-8H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNVUONVWQKFY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/C(=O)OC)\O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030334 | |
| Record name | Dihydroxyfumaric acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-47-1 | |
| Record name | 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyfumaric acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is Dimethyl dihydroxyfumarate formed during the synthesis of tetrakis[organoboranediylbis(oxy)]cyclobutanes?
A1: this compound (5) is not the main product but rather a byproduct observed during the alcoholysis of certain tetrakis[organoboranediylbis(oxy)]cyclobutanes. The specific organo substituents on the boron atoms influence whether alcoholysis results in partial deborylation or complete deborylation with ring-opening of the cyclobutane ring. When ring-opening occurs, this compound is formed. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












